1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one
Description
Properties
Molecular Formula |
C12H15BrN2O |
|---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
1-[1-(4-bromophenyl)ethyl]-1,3-diazinan-2-one |
InChI |
InChI=1S/C12H15BrN2O/c1-9(10-3-5-11(13)6-4-10)15-8-2-7-14-12(15)16/h3-6,9H,2,7-8H2,1H3,(H,14,16) |
InChI Key |
JYMNPBFCRPNOJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCCNC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one typically involves the reaction of 4-bromophenyl ethyl ketone with piperidine under specific conditions. The process includes the following steps:
Formation of the Intermediate: 4-bromophenyl ethyl ketone is reacted with piperidine in the presence of a base such as sodium hydride or potassium carbonate.
Cyclization: The intermediate undergoes cyclization to form the diazinanone ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic opioids.
Biology: Studied for its interaction with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management and as a tool for understanding opioid addiction mechanisms.
Industry: Utilized in the development of new synthetic routes and the production of related compounds.
Mechanism of Action
The compound acts as a full agonist at the μ-opioid receptor (MOR), which is a key receptor in the central nervous system responsible for pain modulation and reward. By binding to MOR, 1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one mimics the effects of natural opioids, leading to analgesia, euphoria, and sedation. The activation of MOR also triggers downstream signaling pathways that contribute to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: Another potent synthetic opioid with a similar mechanism of action but different chemical structure.
Bezitramide: An opioid listed in Schedule I of the 1961 Single Convention on Narcotic Drugs, structurally similar to Brorphine.
Uniqueness
1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one is unique due to its specific chemical structure, which allows it to bind with high affinity to the μ-opioid receptor. This high affinity contributes to its potent analgesic effects and distinguishes it from other synthetic opioids .
Biological Activity
1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The compound features a diazinan core with a bromophenyl substituent, which may influence its biological interactions and activities. The presence of the bromine atom can enhance lipophilicity and modulate receptor binding affinity.
Antimicrobial Activity
Compounds containing bromophenyl moieties have demonstrated antimicrobial properties. A related study investigated the antifungal activity of compounds against Candida albicans, revealing that structural modifications can enhance efficacy against fungal strains . This suggests that 1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one may possess similar antimicrobial capabilities.
The mechanisms through which such compounds exert their biological effects often involve modulation of signaling pathways. For example, antioxidant compounds typically engage in reducing oxidative stress by scavenging free radicals and upregulating endogenous antioxidant defenses. Furthermore, antimicrobial agents may disrupt cell membrane integrity or inhibit essential metabolic pathways in pathogens .
Case Studies
While direct case studies on 1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one are scarce, related research provides insight into its potential applications:
- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various bromophenyl derivatives against Candida albicans. The results indicated that structural modifications significantly affected antifungal activity and highlighted the importance of the bromine substituent in enhancing efficacy .
- Antioxidant Mechanism Investigation : Another study focused on the antioxidant mechanisms of caffeamide derivatives, demonstrating their ability to inhibit tyrosinase activity and reduce melanin synthesis in melanocytes. This suggests that similar mechanisms could be explored for 1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one .
Data Table: Comparative Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
